Lithium salicylate monohydrate
CAS No.: 75575-50-7
Cat. No.: VC2890411
Molecular Formula: C7H7LiO4
Molecular Weight: 162.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75575-50-7 |
|---|---|
| Molecular Formula | C7H7LiO4 |
| Molecular Weight | 162.1 g/mol |
| IUPAC Name | lithium;2-hydroxybenzoate;hydrate |
| Standard InChI | InChI=1S/C7H6O3.Li.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+1;/p-1 |
| Standard InChI Key | SKQWWJVTSPXPSF-UHFFFAOYSA-M |
| SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O |
| Canonical SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])O.O |
Introduction
Lithium salicylate monohydrate is a compound that belongs to the class of organometallic compounds, specifically being a lithium salt of salicylic acid. It is characterized by its molecular formula C₇H₇LiO₄ and a molecular weight of approximately 162.1 g/mol . This compound is notable for its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science.
Chemical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C₇H₇LiO₄ |
| Molecular Weight | 162.1 g/mol |
| Appearance | White powder or crystals |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| Solubility in H₂O | Not Available |
Synthesis and Applications
Lithium salicylate monohydrate can be synthesized from salicylic acid and lithium hydroxide in aqueous solutions. It is part of a broader category of lithium salts, which have historical and ongoing therapeutic applications, particularly in treating bipolar disorder and other neurological conditions . The compound's unique structural properties make it a candidate for further research in materials science and pharmaceutical development.
Research Findings
Recent studies have explored the potential of lithium salicylate in forming ionic cocrystals, such as with l-proline, which show promise in reducing lithium toxicity and improving therapeutic efficacy compared to traditional lithium formulations like lithium carbonate . These cocrystals exhibit polymorphism, which can influence their physical and chemical properties, affecting their stability and bioavailability .
Polymorphism in Lithium Salicylate Cocrystals
-
Lithium Salicylate l-Proline (LISPRO): This cocrystal has been studied for its improved pharmacokinetic profile, offering lower peak serum lithium levels and longer retention times in the bloodstream compared to lithium carbonate . LISPRO is being developed under the trade name LiProSal and has shown potential in reducing Alzheimer's disease pathology in preclinical models .
Safety and Handling
Lithium salicylate monohydrate is classified with hazard statements H315 and H319, indicating it causes skin irritation and may cause serious eye irritation . Proper handling and safety precautions are necessary when working with this compound.
Safety Data Table
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume